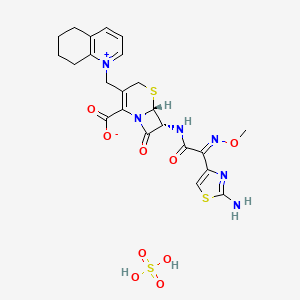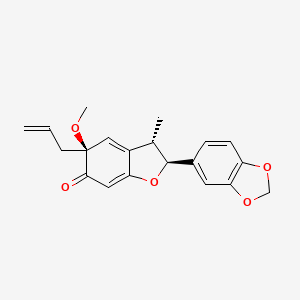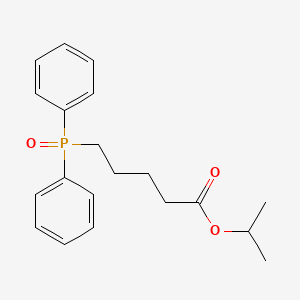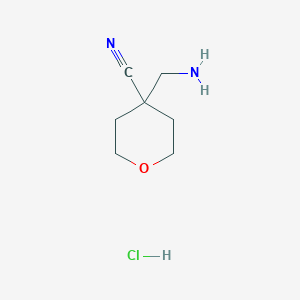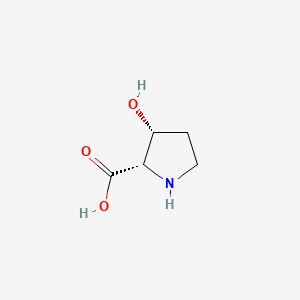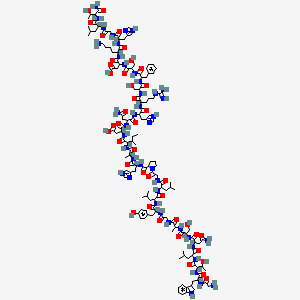![molecular formula C₂₃H₁₆ B1142064 9-Methylbenzo[g]chrysene CAS No. 13322-53-7](/img/structure/B1142064.png)
9-Methylbenzo[g]chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylbenzo[g]chrysene is a chemical compound with the molecular formula C₂₃H₁₆ . It is used in laboratory settings and is a part of environmental standards, mutagens, and metabolites .
Synthesis Analysis
A new and straightforward method has been developed to synthesize polysubstituted benzo[g]chrysene (BgCh) according to controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .Aplicaciones Científicas De Investigación
Identification in Crude Oils : 9-Methylbenzo[g]chrysene, along with other methylchrysenes, are important polyaromatic compounds found in crude oils, coals, and sediment extracts. These compounds are useful molecular indicators in petroleum geochemistry (Li, Shi, & Wang, 2012).
Role in Metabolic Activation : 9-Hydroxychrysene-1,2-diol, a derivative of chrysene, is studied for its role in metabolic activation and its potential involvement in the formation of DNA adducts, which are significant in understanding carcinogenic processes (Hodgson et al., 1985).
Synthesis for Organic Chemistry : The synthesis of dibenzo[g,p]chrysenes via various chemical processes, such as ICl-induced cyclization and Mizoroki-Heck coupling, demonstrates its significance in organic chemistry and material science (Li et al., 2007).
Application in Electronic Devices : A derivative of dibenzo[g,p]chrysene has been used as an anode buffer in inverted polymer solar cells, showing improved device performance and highlighting its potential in electronic applications (Wang et al., 2019).
Utilization in Liquid Crystals : Dibenzo[g,p]chrysene has been identified as a core fragment for the preparation of discotic liquid crystals, offering insights into the development of new materials in this field (Kumar & Varshney, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
17-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOOFQGTBINGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![VIC[mouse reduced]](/img/structure/B1141984.png)
![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)
